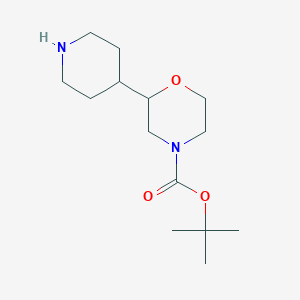

Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate

Description

Properties

Molecular Formula |

C14H26N2O3 |

|---|---|

Molecular Weight |

270.37 g/mol |

IUPAC Name |

tert-butyl 2-piperidin-4-ylmorpholine-4-carboxylate |

InChI |

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-8-9-18-12(10-16)11-4-6-15-7-5-11/h11-12,15H,4-10H2,1-3H3 |

InChI Key |

OKFAWCKOAHFCMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate as a key intermediate . This intermediate is then reacted with morpholine under specific conditions to form the desired compound. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, such as tetrahydrofuran (THF), to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate with structurally analogous compounds, focusing on synthesis, structural features, physicochemical properties, and applications.

Structural Features

Physicochemical Properties

Q & A

Q. Q: What are the key synthetic steps and critical reagents for preparing Tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate?

A: The synthesis typically involves:

-

Piperidine Ring Functionalization: Introducing substituents via nucleophilic substitution or coupling reactions.

-

Morpholine Ring Formation: Cyclization using reagents like bromoacetyl derivatives under controlled temperatures (e.g., 0–25°C) .

-

Carboxylation: Protecting the amine group with tert-butyloxycarbonyl (Boc) using di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane .

-

Critical Reagents:

Reagent Role Conditions (Boc)₂O Amine protection Room temperature, inert atmosphere DCC/DMAP Coupling agent Solvent: DCM, 0–25°C

Advanced Synthesis

Q. Q: How can researchers optimize reaction conditions to mitigate low yields or side products?

A: Strategies include:

- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while dichloromethane minimizes side reactions .

- Temperature Gradients: Slow addition of reagents at 0°C reduces exothermic side reactions.

- Catalyst Optimization: DMAP improves coupling efficiency in Boc protection steps .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradients) ensures >95% purity .

Structural Characterization

Q. Q: Which analytical methods are critical for confirming the compound’s structural integrity?

A:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., piperidine C-2 and morpholine C-4 positions) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 313.18 Da).

- X-ray Crystallography: SHELX software refines crystal structures to resolve stereochemistry .

Biological Activity Evaluation

Q. Q: What methodologies assess its potential as an antimicrobial or anticancer agent?

A:

- Enzyme Inhibition Assays: Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based protocols .

- Cell Viability Assays: MTT or ATP-luciferase assays in cancer cell lines (e.g., HCT-116, IC₅₀ ~10 µM) .

- Comparative Studies: Structural analogs with fluorosulfonyl or morpholine groups are tested for SAR .

Mechanistic Studies

Q. Q: How do researchers investigate its interaction with biological targets?

A:

- Covalent Binding Assays: Fluorosulfonyl groups form adducts with nucleophilic residues (e.g., cysteine), analyzed via LC-MS .

- Molecular Docking: Schrödinger Suite or AutoDock predicts binding modes to receptors (e.g., GPCRs) .

- Kinetic Studies: Stopped-flow spectroscopy monitors binding rates (kₐₚₚ ~1 × 10³ M⁻¹s⁻¹) .

Data Contradictions

Q. Q: How to resolve discrepancies in reported biological activities across studies?

A:

- Structural Comparison: Analyze substituent effects (e.g., tert-butyl vs. morpholine) on solubility and target affinity .

- Experimental Reproducibility: Validate assays under standardized conditions (pH 7.4, 37°C) .

- Meta-Analysis: Cross-reference IC₅₀ values from ≥3 independent studies to identify outliers.

Crystallography Best Practices

Q. Q: What protocols ensure accurate crystal structure determination using SHELX?

A:

- Data Collection: Use synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution (<1.0 Å) datasets .

- Refinement: SHELXL refines anisotropic displacement parameters and validates via R-factor (<5%) .

- Validation Tools: Check for missed symmetry (PLATON) and hydrogen bonding networks.

Safety Protocols

Q. Q: What handling protocols are advised given limited toxicological data?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.